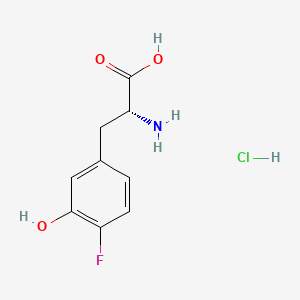
3-Fluoro-2-((phenylthio)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-((phenylthio)methyl)benzoic acid is an organic compound with the chemical formula C14H10F2O2S. It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the third position and a phenylthio group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-((phenylthio)methyl)benzoic acid typically involves the following steps:
Starting Material: The process begins with 2-((phenylthio)methyl)benzoic acid.
Fluorination: The starting material is reacted with hydrogen fluoride to introduce the fluorine atom at the third position, forming the corresponding benzoic acid ester.
Hydrolysis: The ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-((phenylthio)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-((phenylthio)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-((phenylthio)methyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and phenylthio group contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the phenylthio group.
2-Fluoro-3-methylbenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns
Uniqueness
3-Fluoro-2-((phenylthio)methyl)benzoic acid is unique due to the presence of both a fluorine atom and a phenylthio group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Formule moléculaire |
C14H11FO2S |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
3-fluoro-2-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H11FO2S/c15-13-8-4-7-11(14(16)17)12(13)9-18-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
BSPXQAHSXLFEME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=C(C=CC=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14040597.png)



![2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14040616.png)



![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)


![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)

